
3-Chloro-5-(3-formylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-formylphenyl)phenol, 95% (hereafter referred to as CFP95) is an organic compound with a wide range of applications in scientific research and industrial processes. CFP95 is a colorless to pale yellow crystalline solid with a molecular weight of 253.54 g/mol and a melting point of 118-120°C. It has a characteristic odor and is soluble in most organic solvents, including ethanol, acetone, and ethyl acetate. It is commercially available in the form of a 95% pure solid or as a solution.
Applications De Recherche Scientifique
CFP95 has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, CFP95 has been used in the synthesis of various types of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents.
Mécanisme D'action
CFP95 is believed to exert its biological effects by acting as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, and the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of these enzymes can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
CFP95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory mediators, such as prostaglandins and leukotrienes, and to reduce inflammation and pain. In addition, it has been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
CFP95 is a relatively safe and easy to use compound for laboratory experiments. It is commercially available in a 95% pure solid or as a solution, and is relatively stable when stored in a cool and dry place. The main limitation of CFP95 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving CFP95. These include further exploration of its potential anti-cancer effects, its effects on other enzymes, and its potential use in drug delivery systems. Other potential future directions include its use in the synthesis of other compounds, such as polymers and dyes, as well as its use in the synthesis of new drugs.
Méthodes De Synthèse
CFP95 is synthesized via a reaction between 3-chloro-4-hydroxybenzaldehyde and 3-formylphenol. The reaction is typically carried out in a solvent such as ethanol, methanol, or acetone at a temperature of 80-90°C for a period of 1-2 hours. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJFDHRUJLVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679524 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-hydroxyphenyl)benzaldehyde | |
CAS RN |
1261960-78-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






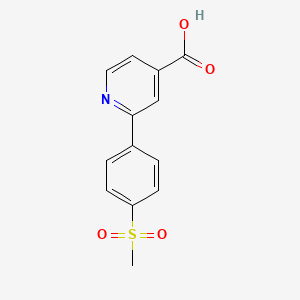
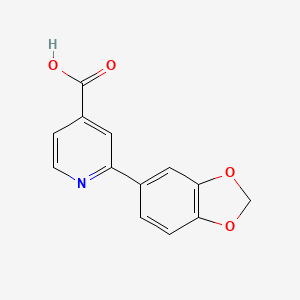
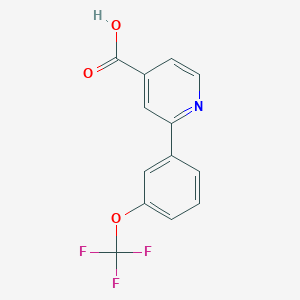
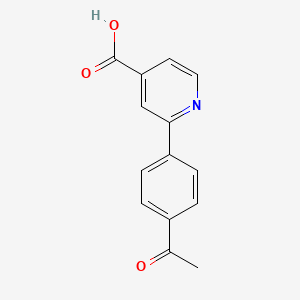


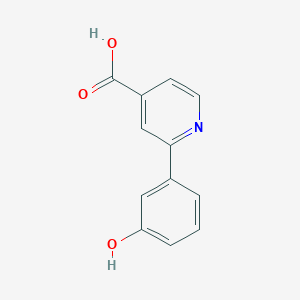
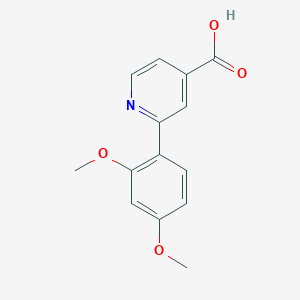
![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)